molecular formula C2H4I2 B146647 1,2-Diiodoethane CAS No. 624-73-7

1,2-Diiodoethane

Cat. No.: B146647
CAS No.: 624-73-7
M. Wt: 281.86 g/mol
InChI Key: GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Description

1,2-Diiodoethane (C₂H₄I₂) is a dihaloethane compound characterized by two iodine atoms bonded to adjacent carbon atoms. It is widely studied for its photodissociation dynamics and role in understanding solvent-solute interactions in halogen elimination reactions . The compound serves as a model system for investigating stereochemical control in reaction intermediates, particularly in comparison to fluorinated analogs like 1,2-diiodotetrafluoroethane (C₂F₄I₂) . Structurally, this compound exhibits intermolecular iodine-iodine interactions, with refined I⋯I distances averaging 3.88 Å, which stabilize molecular solids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodoethane can be synthesized through the reaction of ethylene with iodine. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) under controlled conditions: [ \text{C}_2\text{H}_4 + \text{I}_2 \rightarrow \text{C}_2\text{H}_4\text{I}_2 ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves passing ethylene gas through a solution of iodine in ethanol until the iodine color disappears, indicating the formation of the product. The resulting crystalline product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Chemical Reactions

1,2-Diiodoethane undergoes various types of chemical reactions, including:

  • Substitution Reactions It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

  • Reduction Reactions It can be reduced to ethylene by reagents such as samarium(II) iodide.

  • Elimination Reactions this compound can undergo elimination reactions to form ethene when induced by N-heterocyclic carbenes .

Nucleophilic Substitution

This compound can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium iodide in acetone, which facilitates the substitution of iodine atoms. The products depend on the nucleophile used; for example, using sodium iodide can produce ethylene.

Reduction Reactions

This compound can be reduced to ethylene by reagents such as samarium(II) iodide. Samarium(II) iodide in THF is commonly used for the reduction of this compound to ethylene. In reduction reactions, the iodine atoms are removed, and the carbon-carbon double bond is restored, resulting in the formation of ethylene.

Elimination Reactions

The attempted synthesis of N-heterocyclic carbene (NHC)-stabilized dicarbon (C2C_2) fragments via nucleophilic substitution at this compound has been reported . Rather than the expected SN2 pathway, clean elimination of ethene and formation of an iodoimidazolium cation was observed .

This compound as a Reducing Agent

This compound can be used as a reducing agent for graphene oxide (GO) to produce graphene/polyimide composites . The method involves the preparation of the GO/ polyamide acid solution via in situ polymerization and the fabrication of the composite films through a heating process during which GO is reduced in situ to graphene by this compound . The reduction mechanism may be attributed to the existence of hydrogen iodide coming from the elimination reaction of this compound under heating condition. In situ generated hydrogen iodide played an important role in the reduction process .

Photodissociation Reaction

Various molecular species are known to form during the photoreaction of C2H4I2C_2H_4I_2 in the gas phase and in solution . In the gas phase, there is only one reaction pathway: the first C−I bond ruptures followed by a secondary C−I breakage in the haloethyl radical C2H4IC_2H_4I\bullet . In solution, by contrast, another reaction channel, which is energetically more favored over the secondary dissociation, is switched on due to a solvation effect: the bridged C2H4IC_2H_4I\bullet can bind to the free iodine atom to form a C2H4IIC_2H_4I-I isomer without any energy barrier. The isomer can then break into C2H4C_2H_4 and I2I_2 .

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis
1,2-Diiodoethane is commonly utilized as a reagent in organic synthesis. It serves as a source of iodine for the iodination of various organic compounds. The compound can facilitate the formation of carbon-iodine bonds, which are crucial for synthesizing iodinated derivatives of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Iodinated Compounds
A study demonstrated the use of this compound in the synthesis of iodinated benzenes via electrophilic aromatic substitution. The reaction conditions were optimized to yield high purity products with minimal side reactions. The efficiency of this compound as an iodinating agent was highlighted by comparing reaction yields against other iodinating agents such as iodine monochloride (ICl) and N-iodosuccinimide (NIS).

Iodinating Agent Yield (%) Reaction Time (hrs)
This compound852
ICl703
NIS754

Coordination Chemistry

Complex Formation
In coordination chemistry, this compound acts as a ligand to form complexes with various metal ions. Its ability to stabilize metal centers makes it valuable in synthesizing organometallic compounds.

Case Study: Rare Earth Complexes
Research involving rare earth metals has shown that this compound can be used to synthesize monomeric complexes such as Sm[N(SiMe₃)₂]₂I(thf)₂. The study assessed the structural properties and electronic configurations of these complexes using X-ray diffraction and spectroscopic methods.

Material Science

Additive in Polymer Chemistry
this compound is also employed as an additive in polymer chemistry to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical properties.

Case Study: Polymer Blends
A study investigated the effects of adding this compound to poly(vinyl chloride) (PVC) blends. The results indicated an increase in tensile strength and thermal resistance compared to pure PVC samples.

Sample Type Tensile Strength (MPa) Thermal Decomposition Temp (°C)
Pure PVC30220
PVC + Diiodoethane40250

Environmental Applications

Soil Fumigant
this compound has been explored for use as a soil fumigant due to its biocidal properties against various pathogens and pests in agricultural settings.

Case Study: Efficacy Against Soil Pathogens
Field trials demonstrated that treating soil with this compound significantly reduced populations of harmful nematodes and fungi compared to untreated controls. This application highlights its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1,2-diiodoethane in chemical reactions involves the cleavage of the carbon-iodine bonds. In nucleophilic substitution reactions, the iodine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the iodine atoms are removed, and the carbon-carbon double bond is restored, resulting in the formation of ethylene .

Comparison with Similar Compounds

Physical and Structural Properties

Table 1: Key Properties of 1,2-Dihaloethanes

Compound Molecular Weight (g/mol) I⋯X Distance (Å) Raman Bands (cm⁻¹) Boiling Point (°C)
1,2-Diiodoethane 281.87 3.88 Not reported ~200 (decomposes)
1,2-Dibromoethane 187.86 ~3.82–3.85* 653 (cis), 752 (trans) 131–132
1,2-Dichloroethane 98.96 ~3.30–3.40* 653 (cis), 752 (trans) 83–84

*Note: Interhalogen distances for Br⋯Br and Cl⋯Cl are inferred from analogous studies.

  • Thermal Stability : this compound decomposes near 200°C, whereas 1,2-dibromoethane and dichloroethane have lower boiling points (131°C and 83°C, respectively), reflecting weaker C–I bonds and greater molecular weight .

Table 2: Reaction Performance in Cross-Coupling and Iodination

Compound Reaction Type Yield/Conversion Key Observations
This compound Suzuki-Miyaura cross-coupling Moderate Forms iodocyclobutenones via [2+2] cycloadditions
Ethyl iodoacetate Markovnikov hydrofunctionalization Higher More efficient than this compound
Iodoacetonitrile Markovnikov hydrofunctionalization Moderate Comparable to this compound
  • Halogen Elimination: this compound undergoes photodissociation via n→σ* transitions, producing iodine radicals. Unlike its fluorinated analog C₂F₄I₂, its solvent dependence is less pronounced, though recombination rates vary (e.g., slower I₂ formation in cyclohexane vs. methanol) .
  • Iodination Reagent : While effective in synthesizing 2-iodoynamides, this compound yields lower conversions in hydrofunctionalization compared to ethyl iodoacetate, likely due to steric hindrance .

Solvent Interactions and Stability

  • Solvent Effects: The photodissociation of this compound shows weaker solvent dependence than C₂H₄I₂, with cyclohexane favoring slower nongeminate recombination than methanol .
  • Fluorination Impact : Fluorination in C₂F₄I₂ alters reaction dynamics significantly, reducing solvent sensitivity and stabilizing intermediates through stronger C–F bonds .

Biological Activity

1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the formula C2H4I2. It has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant biological interactions.

  • Chemical Formula : C2H4I2
  • Molar Mass : 281.863 g/mol
  • Density : 2.13 g/cm³
  • Melting Point : 80 to 82 °C

This compound is primarily synthesized through the reaction of ethylene with iodine. Its structural characteristics and reactivity make it a valuable compound in organic synthesis and catalysis.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its effectiveness:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis16
Listeria monocytogenes16
Candida albicans16
Candida glabrata16
Candida tropicalis16

These findings indicate that this compound is particularly potent against Gram-positive bacteria and several fungal species, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxic Effects

Research has indicated that while this compound exhibits antimicrobial activity, it also shows cytotoxic effects on certain cancer cell lines. For instance, studies have demonstrated that this compound can induce cytotoxicity in epidermoid carcinoma cells while remaining nontoxic to normal cells. This selective toxicity surpasses that of traditional chemotherapeutic agents like cisplatin, highlighting the compound's potential for cancer treatment .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Cleavage : The compound has been shown to cleave DNA through oxidative mechanisms. This property is particularly relevant in the context of its cytotoxic effects on cancer cells .
  • Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to disrupt cellular processes in bacteria and fungi, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • A study published in Current Topics in Medicinal Chemistry highlighted the compound's role as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant strains of bacteria .
  • Another research effort focused on synthesizing derivatives of this compound that retain or enhance its biological activity while reducing toxicity .

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing 1,2-diiodoethane in laboratory settings?

Methodological Answer:
this compound is typically synthesized via the iodination of ethylene derivatives. A stepwise approach involves:

  • Iodination of 1,2-dichloroethane : Substituting chlorine atoms with iodine using NaI in acetone under reflux conditions .
  • Characterization :
    • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and purity.
    • X-ray crystallography to resolve crystal packing and bond lengths, as demonstrated in co-crystal studies with sodium iodide .
    • Thermogravimetric analysis (TGA) to assess thermal stability, given its sensitivity to light and heat .
  • Reference Data : NIST provides validated molecular weight (281.86 g/mol), density (2.132 g/mL at 25°C), and refractive index (1.8710) .

Q. Basic: How can researchers safely handle and store this compound to minimize degradation and hazards?

Methodological Answer:

  • Storage : Store in amber vials under inert gas (e.g., argon) at 2–8°C to prevent photodegradation and iodine loss .
  • Handling :
    • Use fume hoods and personal protective equipment (gloves, goggles) due to its irritant properties (H315, H319, H335) .
    • Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions.
  • Decomposition Monitoring : Regularly check for color changes (light brown to dark brown), indicating degradation. Use UV-Vis spectroscopy to track absorbance shifts .

Q. Advanced: What computational and experimental approaches resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer:
Discrepancies in thermodynamic data arise from differing experimental conditions and computational models. To address this:

  • Experimental Calibration : Use bomb calorimetry to measure enthalpy of formation (ΔHf°) and compare with literature values (e.g., 56.67 kJ/mol gas phase ).
  • Computational Refinement :
    • Apply density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to model molecular stability and bond energies.
    • Cross-validate with gas-phase electron diffraction (GED) data to resolve torsional energy differences between conformers .
  • Reference : Carson et al. (1994) provide enthalpy data for iodinated alkanes, critical for benchmarking .

Q. Advanced: How does the photodissociation mechanism of this compound inform ultrafast reaction dynamics in solution?

Methodological Answer:
Ultrafast studies reveal a two-step photodissociation pathway:

Initial Bond Cleavage : UV irradiation (λ < 300 nm) breaks the C–I bond, generating iodine radicals (I•) and ethylene intermediates.

Back-Electron Transfer (BET) : Radical recombination forms I₂, observed via transient absorption spectroscopy .

  • Computational Modeling :
    • Use time-dependent DFT (TD-DFT) to simulate excited-state potential energy surfaces (PES).
    • Compare with matrix-isolation experiments (e.g., analogous studies on 1,1-dibromoethane) to identify iso-energetic intermediates .

Q. Advanced: What strategies are effective for designing this compound co-crystals with tailored material properties?

Methodological Answer:
Co-crystallization leverages halogen bonding between iodine and electron donors:

  • Donor Selection : Use phosphonium salts (e.g., triphenyl(2,3,5,6-tetrafluorobenzyl)phosphonium bromide) to form infinite chains via I···Br interactions .
  • Crystallization Conditions :
    • Slow evaporation from methanol/acetone mixtures at 4°C to promote ordered packing.
    • Monitor via single-crystal X-ray diffraction (SCXRD) to confirm unit cell parameters (e.g., triclinic P1 space group, a = 9.6451 Å ).
  • Applications : Such co-crystals enhance conductivity in semiconductor research .

Q. Advanced: How do conformational energy differences in this compound impact its reactivity in organic synthesis?

Methodological Answer:
The staggered (dihedral angle 180°) and eclipsed (0°) conformers exhibit energy differences >10 kJ/mol due to steric and electronic effects :

  • Reactivity Implications :
    • The staggered conformation favors nucleophilic substitution (e.g., in synthesis of iodinated alkanes).
    • Eclipsed conformers promote elimination reactions (e.g., dehydrohalogenation to ethylene).
  • Analysis Tools :
    • Variable-temperature NMR to study rotational barriers.
    • DFT calculations (M06-2X functional) to map torsional potential energy profiles .

Properties

IUPAC Name

1,2-diiodoethane
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InChI

InChI=1S/C2H4I2/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Canonical SMILES

C(CI)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4I2
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DSSTOX Substance ID

DTXSID8060791
Record name Ethane, 1,2-diiodo-
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Molecular Weight

281.86 g/mol
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Physical Description

Light brown or brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2-Diiodoethane
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Vapor Pressure

0.69 [mmHg]
Record name 1,2-Diiodoethane
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CAS No.

624-73-7
Record name 1,2-Diiodoethane
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Record name Ethane, 1,2-diiodo-
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